Structural Differentiation: The 4-Methyl Substituent Creates a Unique Topological and Electronic Profile
The target compound’s 4-methylbenzamide group provides a distinct electrostatic potential surface and local lipophilicity (AlogP ~1.8) compared to analogs. In the immediate patent family (WO2020030613A1), this specific substitution pattern is enumerated as a preferred embodiment for maintaining PFK1 inhibition while avoiding the cytotoxicity and solubility issues seen with bulkier sulfonyl or benzoyl derivatives [1]. Unsubstituted benzamide analog CAS 941935-31-5, lacking the 4-methyl group, presents a different hydrogen-bond donor/acceptor map and a lower computed logP, which can alter membrane permeability and target residence time .
| Evidence Dimension | Molecular property and structural topology |
|---|---|
| Target Compound Data | MW: 270.24 g/mol; Formula: C13H10N4O3; contains a 4-methylbenzamide moiety; AlogP ~1.8 |
| Comparator Or Baseline | CAS 941935-31-5 (unsubstituted benzamide): MW: 256.22 g/mol; C12H8N4O3; AlogP ~1.3. CAS 946362-24-9 (4-benzoyl): MW: 360.3 g/mol; C19H12N4O4; AlogP ~2.5. |
| Quantified Difference | ΔMW of +14 g/mol and ΔAlogP of ~+0.5 vs. the simplest analog; a more favorable ligand efficiency profile compared to the 4-benzoyl analog (MW +90 g/mol). |
| Conditions | In silico property calculation (ALogP) and structural analysis. |
Why This Matters
For SAR-driven projects, a 0.5 log unit difference in lipophilicity can be decisive for balancing cellular permeability and metabolic stability, making the 4-methyl derivative a preferred tool compound over both the unsubstituted and the bulkier 4-benzoyl variants.
- [1] WO2020030613A1. Small molecule-inhibitors of 6-phosphofructo-1-kinase for reducing lactate generation by cancer cells. Published 2020-02-13. View Source
